molecular formula C11H14F3N B13054725 (1S)-1-(2,3,4-Trifluorophenyl)pentylamine

(1S)-1-(2,3,4-Trifluorophenyl)pentylamine

Cat. No.: B13054725
M. Wt: 217.23 g/mol
InChI Key: SWCZDWPMNHRIBY-VIFPVBQESA-N
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Description

(1S)-1-(2,3,4-Trifluorophenyl)pentylamine is an organic compound characterized by the presence of a trifluorophenyl group attached to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3,4-Trifluorophenyl)pentylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and pentylamine.

    Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3,4-Trifluorophenyl)pentylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2,3,4-Trifluorophenyl)pentylamine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are influenced by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2,3,4-Trifluorophenyl)ethylamine
  • (1S)-1-(2,3,4-Trifluorophenyl)butylamine
  • (1S)-1-(2,3,4-Trifluorophenyl)hexylamine

Uniqueness

(1S)-1-(2,3,4-Trifluorophenyl)pentylamine is unique due to its specific chain length and trifluorophenyl substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

(1S)-1-(2,3,4-trifluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H14F3N/c1-2-3-4-9(15)7-5-6-8(12)11(14)10(7)13/h5-6,9H,2-4,15H2,1H3/t9-/m0/s1

InChI Key

SWCZDWPMNHRIBY-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C(=C(C=C1)F)F)F)N

Canonical SMILES

CCCCC(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

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